Paxillin

描述

属性

IUPAC Name |

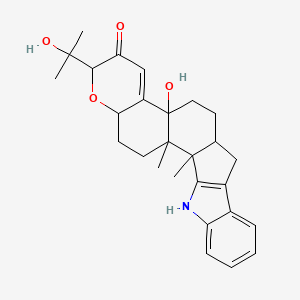

11-hydroxy-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-9,16(24),17,19,21-pentaen-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33NO4/c1-24(2,30)23-20(29)14-18-21(32-23)10-11-25(3)26(4)15(9-12-27(18,25)31)13-17-16-7-5-6-8-19(16)28-22(17)26/h5-8,14-15,21,23,28,30-31H,9-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACNHBCIZLNNLRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CC(=O)C(O3)C(C)(C)O)C1(CCC4C2(C5=C(C4)C6=CC=CC=C6N5)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57186-25-1 | |

| Record name | Paxilline from Penicillium paxilli | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Multifaceted Role of Paxillin in Focal Adhesion Assembly: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal adhesions (FAs) are complex, dynamic structures crucial for cell adhesion, migration, and signaling. At the heart of these intricate molecular assemblies lies paxillin, a 68-kDa multidomain scaffold protein. This compound acts as a critical signaling hub, integrating and transducing signals from the extracellular matrix (ECM) through integrin receptors to orchestrate a symphony of cellular responses. This technical guide provides an in-depth exploration of the pivotal role of this compound in focal adhesion assembly, detailing its molecular interactions, regulatory mechanisms, and the experimental methodologies used to elucidate its function.

This compound: A Molecular Scaffold

This compound's function as a scaffold is dictated by its distinct protein-protein interaction domains. The N-terminus harbors five leucine-aspartate (LD) motifs, while the C-terminus contains four zinc-finger LIM domains. These domains mediate interactions with a plethora of structural and signaling proteins, positioning this compound as a central organizer of the focal adhesion machinery.[1][2][3]

Leucine-Aspartate (LD) Motifs: The Signaling Hub

The LD motifs are crucial for recruiting key signaling molecules to the focal adhesion complex.[2] Each LD motif exhibits binding specificity for different partners, allowing for the assembly of diverse signaling complexes.

-

LD1: Interacts with integrin-linked kinase (ILK) and actopaxin, a member of the parvin family of actin-binding proteins.[4] This interaction is important for recruiting these proteins to focal adhesions.

-

LD2 and LD4: These motifs are the primary binding sites for Focal Adhesion Kinase (FAK).[5][6] Opposite faces of the four-helix bundle in the Focal Adhesion Targeting (FAT) domain of FAK associate with this compound's LD2 and LD4 motifs.[7] The binding of both LD motifs is necessary for a stable FAK-paxillin complex.[5] The LD2 motif also interacts with vinculin.[8]

-

LD4: This motif is a particularly important hub for regulating Rho GTPase signaling. It recruits a complex containing GIT1 (G protein-coupled receptor kinase-interacting protein 1), β-PIX (PAK-interacting exchange factor), and PAK (p21-activated kinase), which are key regulators of cell migration and adhesion dynamics.[7]

LIM Domains: Targeting and Structural Roles

The four C-terminal LIM domains are primarily responsible for targeting this compound to focal adhesions.[9][10] Specifically, the LIM3 domain has been identified as the principal determinant for this localization.[11] The LIM domains are cysteine-rich zinc-finger motifs that mediate protein-protein interactions and may also be involved in sensing mechanical strain within the actin cytoskeleton.[7][9][10] Serine/threonine phosphorylation within the LIM2 and LIM3 domains can regulate this compound's localization to focal adhesions.[9][10]

This compound's Key Interaction Partners in Focal Adhesion Assembly

This compound's role as a scaffold is defined by its interactions with a multitude of proteins that collectively drive the formation and maturation of focal adhesions.

Focal Adhesion Kinase (FAK)

The interaction between this compound and FAK is fundamental to focal adhesion signaling. FAK is a non-receptor tyrosine kinase that is recruited to sites of integrin clustering.[12] The binding of this compound to the FAT domain of FAK is a critical early event in focal adhesion assembly.[5][12] This interaction is required for the proper localization and activation of FAK.[9] Once activated, FAK autophosphorylates at Tyrosine 397 (Y397), creating a binding site for Src family kinases.[13] The FAK/Src complex then phosphorylates numerous downstream targets, including this compound itself, propagating signals that regulate cell migration, survival, and proliferation.[13][14]

Vinculin

Vinculin is a key structural protein that links integrins to the actin cytoskeleton, thereby reinforcing the mechanical stability of focal adhesions. This compound binds to the tail domain of vinculin, and this interaction is thought to be regulated by phosphorylation.[15][16][17] The binding of vinculin to this compound can modulate the interaction between this compound and FAK, thereby influencing downstream signaling pathways that control cell motility and survival.[14][18]

Talin and Kindlin

Talin and kindlin are crucial for the initial activation of integrins and the recruitment of this compound to nascent adhesions.[2][19] Kindlin-2 can directly bind to the LIM4 domain of this compound, an interaction that is important for initiating cell spreading.[14][19] This kindlin-paxillin interaction can then recruit FAK, leading to its activation and the formation of lamellipodia.[19] Talin also interacts with this compound, further stabilizing the connection between integrins and the actin cytoskeleton.[20]

Regulation of this compound Function by Phosphorylation

Phosphorylation is a key mechanism for regulating this compound's activity, localization, and its interaction with other proteins. This compound is phosphorylated on multiple tyrosine, serine, and threonine residues.[13][20][21]

Tyrosine Phosphorylation

Upon integrin engagement, this compound is rapidly phosphorylated on several tyrosine residues, most notably Y31 and Y118.[7][13] This phosphorylation is primarily mediated by the FAK/Src kinase complex.[13] Phosphorylated Y31 and Y118 serve as docking sites for SH2 domain-containing proteins, such as Crk, which in turn recruit other signaling molecules to regulate Rho family GTPases and focal adhesion dynamics.[13][22] The phosphorylation state of these tyrosine residues is critical for both the assembly and disassembly of focal adhesions.[13][23]

Serine/Threonine Phosphorylation

In addition to tyrosine phosphorylation, serine and threonine phosphorylation also plays a significant role in regulating this compound function. For instance, phosphorylation of serine residues within the LIM domains has been shown to regulate this compound's localization to focal adhesions.[9][10] Furthermore, phosphorylation of Serine 178 by JNK has been shown to affect focal adhesion size, distribution, and the rate of assembly.[10]

Quantitative Data on this compound in Focal Adhesion Dynamics

The following tables summarize key quantitative data related to this compound's function in focal adhesion assembly.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) | |||

| This compound (LD1, LD2, LD4) to FAK (FAT domain) | 17 ± 2 µM (LD1), 7 ± 2 µM (LD2), 13 ± 2 µM (LD4) | NMR Titration | [1] |

| Kindlin-2 (F0 domain) to this compound (LIM4 domain) | ~200 µM | NMR Titration | [20] |

| β-Parvin (CH2 domain) to this compound (LD1, LD2, LD4) | 27 µM (LD1), 42 µM (LD2), 73 µM (LD4) | Surface Plasmon Resonance | [24] |

| Turnover Dynamics (Half-life, t½) | |||

| This compound in Focal Adhesions | 15.7 s | FRAP | [1] |

| FAK in Focal Adhesions | 9.9 s | FRAP | [1] |

| Vinculin in Focal Adhesions | 39.8 s | FRAP | [1] |

| Talin in Focal Adhesions | 49.4 s | FRAP | [1] |

| Phosphorylation Site | Kinase(s) | Functional Role | Reference |

| Tyrosine 31 (Y31) | FAK, Src | Recruitment of Crk, regulation of Rac1 | [13] |

| Tyrosine 118 (Y118) | FAK, Src | Recruitment of Crk, regulation of Rac1 | [13] |

| Serine 178 (S178) | JNK | Regulation of FA size and assembly rate | [10] |

| Serine 273 (S273) | Unknown | Regulates GIT1 binding and adhesion turnover | [21] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the study of this compound in focal adhesion assembly.

Signaling Pathways

Caption: this compound-mediated signaling cascade in focal adhesion assembly.

Experimental Workflows

Caption: Key experimental workflows for studying this compound's role.

Detailed Experimental Protocols

This section provides an overview of key experimental protocols used to investigate the role of this compound in focal adhesion assembly.

Co-Immunoprecipitation (Co-IP) of this compound and FAK

This protocol is designed to verify the in vivo interaction between this compound and FAK.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-paxillin antibody (for immunoprecipitation)

-

Anti-FAK antibody (for Western blotting)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

SDS-PAGE gels and Western blotting reagents

Protocol:

-

Cell Lysis: Culture cells to 80-90% confluency. Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Lysate Preparation: Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Immunoprecipitation: Incubate the cell lysate with the anti-paxillin antibody for 2-4 hours or overnight at 4°C with gentle rotation.

-

Bead Binding: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.

-

Elution: Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the anti-FAK antibody to detect the co-immunoprecipitated FAK.

Immunofluorescence Staining of this compound in Focal Adhesions

This protocol allows for the visualization of this compound localization within focal adhesions.

Materials:

-

Cells cultured on glass coverslips

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

0.1% Triton X-100 in PBS for permeabilization

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: anti-paxillin

-

Fluorescently-labeled secondary antibody

-

DAPI for nuclear staining (optional)

-

Antifade mounting medium

Protocol:

-

Fixation: Wash cells with PBS and fix with 4% PFA for 10-15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 5-10 minutes.

-

Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with the primary anti-paxillin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.

-

Staining and Mounting: Wash with PBS. If desired, counterstain nuclei with DAPI. Mount the coverslips on microscope slides using antifade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope.

Fluorescence Recovery After Photobleaching (FRAP) for this compound Turnover

FRAP is used to measure the dynamics of this compound within focal adhesions.

Materials:

-

Cells stably or transiently expressing a fluorescently tagged this compound (e.g., GFP-paxillin)

-

Live-cell imaging setup with a confocal microscope equipped with a high-power laser for photobleaching

Protocol:

-

Cell Culture: Plate cells expressing fluorescently-tagged this compound on glass-bottom dishes suitable for live-cell imaging.

-

Image Acquisition (Pre-bleach): Identify a region of interest (ROI) containing a distinct focal adhesion. Acquire a series of images (e.g., 5-10 frames) at a low laser power to establish the baseline fluorescence intensity.

-

Photobleaching: Use a high-power laser to bleach the fluorescence within the ROI in a single, brief pulse.

-

Image Acquisition (Post-bleach): Immediately after bleaching, acquire a time-lapse series of images at the same low laser power used for the pre-bleach acquisition to monitor the recovery of fluorescence in the bleached ROI.

-

Data Analysis: Measure the fluorescence intensity in the bleached ROI, a control region outside the bleached area, and a background region over time. Normalize the fluorescence recovery curve and fit it to a mathematical model to determine the mobile fraction and the half-time of recovery (t½), which is inversely related to the turnover rate.

Conclusion

This compound stands as a central and indispensable component of the focal adhesion machinery. Its modular structure enables it to function as a dynamic scaffold, recruiting a diverse array of signaling and structural proteins to sites of cell-matrix adhesion. The intricate regulation of this compound through phosphorylation and its multifaceted interactions with key partners like FAK, vinculin, talin, and kindlin are paramount for the proper assembly, maturation, and turnover of focal adhesions. A thorough understanding of this compound's role is not only fundamental to cell biology but also holds significant promise for the development of novel therapeutic strategies targeting diseases associated with aberrant cell adhesion and migration, such as cancer metastasis and fibrosis. The continued application of advanced quantitative and imaging techniques will undoubtedly further unravel the complexities of this compound-mediated signaling and its impact on cellular function.

References

- 1. Conformational dynamics and multi-modal interaction of this compound with the Focal Adhesion Targeting Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative phosphoproteomics by mass spectrometry: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural features of the focal adhesion kinase–this compound complex give insight into the dynamics of focal adhesion assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Minimal features of this compound that are required for the tyrosine phosphorylation of focal adhesion kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound: a new vinculin-binding protein present in focal adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structural Analysis of the Interactions Between this compound LD Motifs and α-Parvin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. structure.org [structure.org]

- 11. Altering FAK-Paxillin Interactions Reduces Adhesion, Migration and Invasion Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Direct association of pp125FAK with this compound, the focal adhesion- targeting mechanism of pp125FAK - PMC [pmc.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Interaction of this compound with Poly(A)-Binding Protein 1 and Its Role in Focal Adhesion Turnover and Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Step-by-step quantitative analysis of focal adhesions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound: a new vinculin-binding protein present in focal adhesions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. researchgate.net [researchgate.net]

- 20. Methods for the detection of this compound post-translational modifications and interacting proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound phosphorylation sites mapped by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ora.ox.ac.uk [ora.ox.ac.uk]

- 24. Structural Basis for this compound Binding and Focal Adhesion Targeting of β-Parvin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Domains of Paxillin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paxillin is a 68 kDa multi-domain scaffolding protein that plays a pivotal role in the intricate signaling networks governing cell adhesion, migration, and cytoskeletal organization.[1][2] Localized primarily at focal adhesions, this compound serves as a crucial signaling hub, integrating signals from the extracellular matrix (ECM) via integrin receptors and coordinating downstream cellular responses. Its modular structure, comprising a series of protein-protein interaction domains, allows it to recruit a diverse array of structural and signaling molecules, thereby orchestrating the dynamic assembly and disassembly of focal adhesions.[3][4] Understanding the precise architecture and function of this compound's domains is paramount for elucidating its role in both normal physiological processes and pathological conditions, including cancer metastasis, making it a compelling target for therapeutic intervention.

This compound Protein Structure

Human this compound is a 591-amino acid protein characterized by a distinct modular architecture.[5] The N-terminal region is intrinsically disordered and harbors five leucine-rich LD motifs, while the C-terminal region is composed of four tandemly arranged zinc-finger LIM domains.[4][6] This arrangement of versatile protein-binding modules allows this compound to function as a molecular scaffold, bringing together various components of the cell adhesion machinery.

N-Terminal Region: The LD Motifs

The N-terminus of this compound contains five highly conserved leucine-aspartate (LD) motifs, which are critical for its function as a signaling adapter.[7] These short, helical motifs serve as docking sites for a multitude of binding partners, including focal adhesion kinase (FAK), vinculin, and the GIT (G protein-coupled receptor kinase-interactor) family of proteins.[3][8]

C-Terminal Region: The LIM Domains

The C-terminal half of this compound is characterized by the presence of four LIM domains, which are cysteine- and histidine-rich zinc-finger domains.[7][9] These domains are crucial for this compound's localization to focal adhesions and mediate interactions with other proteins, such as the protein tyrosine phosphatase PTP-PEST.[10][11] The LIM3 domain, in particular, has been identified as a principal determinant for targeting this compound to these adhesive structures.[8]

Quantitative Data on this compound Domains and Interactions

The precise boundaries of this compound's domains and the affinities of their interactions with key binding partners are critical for a quantitative understanding of its function. The following tables summarize these key quantitative data.

Table 1: Amino Acid Residues of Human this compound Domains

| Domain | Amino Acid Residues | Sequence |

| LD1 | 1-20 | MDDLDALLADLESTTSHISK |

| LD2 | 141-160 | NLSELDRLLLELNAVQHNPP |

| LD3 | 213-232 | VRPSVESLLDELESSVPSPV |

| LD4 | 262-281 | ATRELDELMASLSDFKFMAQ |

| LD5 | 296-315 | PGSQLDSMLGSLQSDLNKLG |

| LIM1 | 323-380 | KCPTCEKVIHGVAFYAKPDCKFCFICKTCAPLIGTGGKAAFYHNEPYCQYPP |

| LIM2 | 381-438 | PCLSCNKPIIGCDRYYPPNFCAACGKCFRPLPEGYAALHAEHPYCQHPP |

| LIM3 | 440-497 | PCKTCGKPILGVEFFPRSPYCAQCSECIRPLPEGYSALKRKHPLYCQHPP |

| LIM4 | 501-559 | ECFSCNKPIVGQESVRLPGFHFACFACGHCFRPLPEGFSALQRKHPIYCQHPP |

Data sourced from multiple studies.[3][12][13][14]

Table 2: Binding Affinities of this compound Domains with Key Partners

| This compound Domain(s) | Binding Partner | Method | Dissociation Constant (Kd) |

| LD1, LD2, LD4 | FAK (FAT domain) | NMR | LD1: 17 ± 2 µM, LD2: 7 ± 2 µM, LD4: 13 ± 2 µM |

| LD4 | GIT1 (FAH domain) | Isothermal Titration Calorimetry | 10 µM |

| LD2 | Vinculin | Not explicitly quantified in reviewed sources | - |

| LIM3 & LIM4 | PTP-PEST | Not explicitly quantified in reviewed sources | - |

Note: The interaction with FAK involves multiple LD motifs, leading to a higher overall avidity.[15]

Key Signaling Pathways Involving this compound

This compound sits (B43327) at the crossroads of several major signaling pathways that regulate cell adhesion, migration, and proliferation. Its ability to scaffold various kinases, phosphatases, and GTPase regulatory proteins is central to its function.

FAK/Src Signaling

Upon integrin engagement with the ECM, Focal Adhesion Kinase (FAK) is recruited to focal adhesions and autophosphorylates on tyrosine 397. This creates a binding site for the SH2 domain of Src family kinases.[16] The activated FAK/Src complex then phosphorylates multiple substrates, including this compound, on several tyrosine residues.[16] These phosphorylation events create docking sites for other signaling molecules containing SH2 domains, such as Crk, leading to the activation of downstream pathways like the MAPK/ERK cascade.[16]

Rho GTPase Signaling

This compound plays a critical role in regulating the activity of Rho family GTPases, including Rac1, RhoA, and Cdc42, which are master regulators of the actin cytoskeleton.[17] this compound's LD4 motif is particularly important as it recruits a complex containing GIT1, PIX (a Rac/Cdc42 guanine (B1146940) nucleotide exchange factor), and PAK (p21-activated kinase).[3][17] This complex is crucial for localized Rac1 activation at the leading edge of migrating cells, promoting lamellipodia formation and directional movement.[18] Conversely, this compound's interaction with PTP-PEST can lead to the dephosphorylation of p190RhoGAP, a negative regulator of RhoA, thereby influencing stress fiber formation and focal adhesion dynamics.[10]

Experimental Protocols

Characterizing the structure and interactions of this compound requires a combination of molecular biology, biochemistry, and cell biology techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Detect this compound-FAK Interaction

This protocol describes the co-immunoprecipitation of endogenous this compound and FAK from cultured cells.

Materials:

-

Cell culture plates

-

Ice-cold PBS

-

Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitor cocktails.

-

Anti-paxillin antibody (for immunoprecipitation)

-

Anti-FAK antibody (for western blotting)

-

Protein A/G magnetic beads

-

Magnetic rack

-

SDS-PAGE gels and western blotting apparatus

-

ECL detection reagents

Procedure:

-

Culture cells to 80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells by adding Co-IP Lysis Buffer and scraping.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and determine the protein concentration.

-

Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.

-

Remove the beads using a magnetic rack.

-

Add the anti-paxillin antibody to the pre-cleared lysate and incubate overnight at 4°C on a rotator.

-

Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

Pellet the beads using a magnetic rack and wash three times with Co-IP Lysis Buffer.

-

Elute the protein complexes by adding 2x Laemmli sample buffer and boiling for 5 minutes.

-

Analyze the eluate by SDS-PAGE and western blotting using an anti-FAK antibody.

References

- 1. This compound: a new vinculin-binding protein present in focal adhesions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and Kindlin: Research Progress and Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound family of focal adhesion adaptor proteins and regulation of cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. uniprot.org [uniprot.org]

- 6. This compound Actions in the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CDD Conserved Protein Domain Family: LIM4_this compound [ncbi.nlm.nih.gov]

- 8. Identification of LIM3 as the principal determinant of this compound focal adhesion localization and characterization of a novel motif on this compound directing vinculin and focal adhesion kinase binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Serine and Threonine Phosphorylation of the this compound LIM Domains Regulates this compound Focal Adhesion Localization and Cell Adhesion to Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound comes of age - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Serine phosphorylation regulates this compound turnover during cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. molbiolcell.org [molbiolcell.org]

- 13. A flexible loop in the this compound LIM3 domain mediates its direct binding to integrin β subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Conformational dynamics and multi-modal interaction of this compound with the Focal Adhesion Targeting Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pp125FAK-dependent tyrosine phosphorylation of this compound creates a high-affinity binding site for Crk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. FAK and this compound: regulators of N-cadherin adhesion and inhibitors of cell migration? - PMC [pmc.ncbi.nlm.nih.gov]

Paxillin Signaling Pathways in Cell Migration: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Paxillin is a crucial scaffolding and adaptor protein that plays a central role in orchestrating the complex signaling networks that govern cell migration. Localized at focal adhesions, the interface between the cell and the extracellular matrix (ECM), this compound integrates signals from integrins and growth factor receptors to modulate cytoskeletal dynamics, cell adhesion, and protrusion. This technical guide provides a comprehensive overview of the core signaling pathways involving this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its multifaceted role in cell migration.

Core Concepts in this compound Signaling

This compound, a 68 kDa protein, functions as a molecular hub, lacking intrinsic enzymatic activity but possessing multiple protein-protein interaction domains. Its structure is key to its function, featuring an N-terminal region with five leucine-rich LD motifs and a C-terminal region with four LIM domains.[1] These domains serve as docking sites for a multitude of signaling and structural proteins, enabling this compound to act as a critical transducer of extracellular cues into intracellular responses that drive cell movement.

Upon integrin engagement with the ECM, a cascade of phosphorylation events is initiated, with this compound being a primary target. Tyrosine phosphorylation of this compound by Focal Adhesion Kinase (FAK) and Src family kinases creates binding sites for SH2 domain-containing proteins, propagating downstream signaling.[2][3] Concurrently, serine/threonine phosphorylation by kinases such as p21-activated kinase (PAK), extracellular signal-regulated kinase (ERK), and glycogen (B147801) synthase kinase 3 (GSK3) adds another layer of regulation, influencing this compound's localization, turnover, and interactions.[2][4]

Key Signaling Pathways

The FAK-Src-Paxillin Axis

The interaction between FAK, Src, and this compound is a cornerstone of focal adhesion signaling. Following integrin clustering, FAK is recruited to focal adhesions and undergoes autophosphorylation at Tyrosine 397 (Y397). This phosphotyrosine residue serves as a high-affinity binding site for the SH2 domain of Src. The activated FAK-Src complex then phosphorylates numerous substrates, including this compound, most notably at tyrosines Y31 and Y118.[2] This phosphorylation is a critical event that initiates multiple downstream pathways.

dot

This compound and Rho Family GTPases

This compound is a critical regulator of the Rho family of small GTPases, including Rac1, Cdc42, and RhoA, which are master organizers of the actin cytoskeleton. This compound coordinates the spatiotemporal activation of these GTPases by recruiting guanine (B1146940) nucleotide exchange factors (GEFs), which activate them, and GTPase-activating proteins (GAPs), which inactivate them, to focal adhesions.

-

Rac1 and Cdc42 Activation: Phosphorylated this compound (Y31/Y118) recruits the adaptor protein Crk, which in turn binds to DOCK180, a Rac GEF. This complex promotes the localized activation of Rac1 at the leading edge of migrating cells, driving the formation of lamellipodia.[2] this compound, through its LD4 motif, also binds to a complex containing GIT1 (G protein-coupled receptor kinase-interacting protein 1) and β-PIX (a Rac/Cdc42 GEF), further contributing to Rac1 and Cdc42 activation and the establishment of cell polarity.[5]

-

RhoA Regulation: this compound signaling can also lead to the localized suppression of RhoA activity at the cell front, which is necessary for membrane protrusion. This is thought to occur through the recruitment of RhoGAPs to focal adhesions.

dot

Downstream Effectors and Cytoskeletal Linkage

As a scaffold, this compound connects the signaling machinery to the actin cytoskeleton, primarily through its interactions with structural proteins like vinculin and actin-binding proteins.

-

Vinculin: Binds to this compound's LD1 and LD2 motifs and links focal adhesions to the actin cytoskeleton, providing a crucial mechanical linkage for traction force generation.[6]

-

p130Cas and Crk: The scaffolding protein p130Cas is another key substrate of the FAK-Src complex. Phosphorylated p130Cas recruits the adaptor protein Crk, which, as mentioned, activates Rac through DOCK180. This compound can also directly bind p130Cas via its LD1 motif, further integrating these signaling modules.[7]

-

PAK: p21-activated kinase (PAK) is an effector of Rac and Cdc42. This compound, via the GIT1/PIX complex, brings PAK to focal adhesions. Activated PAK can then phosphorylate various substrates, including this compound itself at Serine 273, creating a feedback loop that can modulate adhesion dynamics.[8]

Quantitative Data on this compound Interactions and Function

The following tables summarize key quantitative data related to this compound's interactions and its impact on cell migration.

Table 1: this compound Protein-Protein Interaction Affinities

| This compound Domain | Binding Partner | Dissociation Constant (Kd) | Cell/System | Reference |

| LD1 | p130Cas (CCHD) | ~4.2 µM | In vitro (Calorimetry) | [7] |

| LD1 | β-Parvin | 27 µM | In vitro (SPR) | [9] |

| LD2 | β-Parvin | 42 µM | In vitro (SPR) | [9] |

| LD4 | β-Parvin | 73 µM | In vitro (SPR) | [9] |

Table 2: Impact of this compound Status on Cell Migration Speed

| Cell Type | Condition | Migration Speed | Percent Change | Reference |

| Cortical Neurons | Control | 43.1 ± 4.3 µm/h | - | [10] |

| Cortical Neurons | This compound-deficient | 29.1 ± 1.7 µm/h | ↓ 32% | [10] |

| Fibroblasts (FAK-/-) | Expressing wild-type FAK | 268 ± 6 µm / 8h | - | [9] |

| Fibroblasts (FAK-/-) | FAK-/- control | 243 ± 8 µm / 8h | ↓ 9% | [9] |

| Fibroblasts (FAK-/-) | Expressing FAK (this compound binding mutant) | 164 ± 17 µm / 8h | ↓ 39% | [9] |

| Colon Cancer Cells | Parental | Normalized to 100% | - | [11] |

| Colon Cancer Cells | This compound Y88F mutant | ~25% of parental | ↓ ~75% | [11] |

Table 3: Regulation of Protein Phosphorylation by this compound

| Protein | Condition | Change in Phosphorylation | Reference |

| This compound | FAK mutant (this compound binding deficient) | ↓ 29% compared to wild-type FAK | [12] |

| p130Cas | FAK mutant (this compound binding deficient) | ↓ 38% compared to wild-type FAK | [12] |

| FAK (Y576/Y577) | Mutation of this compound binding sites | Dependent on this compound binding | [13] |

| FAK (Y397, Y861) | Mutation of this compound binding sites | Independent of this compound binding | [13] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Co-Immunoprecipitation (Co-IP) of this compound and Associated Proteins

This protocol describes the immunoprecipitation of a target protein ("bait," e.g., this compound) to pull down its interacting partners ("prey," e.g., FAK).

Materials:

-

Cell Lysis Buffer (e.g., RIPA or a milder buffer like 1% Nonidet P-40, 137 mM NaCl, 20 mM Tris-HCl pH 8.0, with protease and phosphatase inhibitors).[14]

-

Primary antibody against the bait protein (e.g., anti-paxillin).

-

Control IgG of the same isotype as the primary antibody.

-

Protein A/G agarose (B213101) or magnetic beads.

-

Wash Buffer (e.g., lysis buffer with lower detergent concentration or PBS with 0.1% Tween-20).

-

Elution Buffer (e.g., 0.1 M glycine (B1666218) pH 2.5-3.0 or 2x SDS-PAGE sample buffer).

Procedure:

-

Cell Lysis: Culture cells to 80-90% confluency. Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape cells and transfer the lysate to a microfuge tube. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (lysate) to a new tube.

-

Pre-clearing (Optional but Recommended): Add 20-30 µL of Protein A/G bead slurry to the cell lysate and incubate with rotation for 1 hour at 4°C. Centrifuge and collect the supernatant. This step reduces non-specific binding to the beads.

-

Immunoprecipitation: Add the primary antibody (typically 1-5 µg) to the pre-cleared lysate. For a negative control, add an equivalent amount of control IgG to a separate tube of lysate. Incubate with gentle rotation for 4 hours to overnight at 4°C.

-

Capture of Immune Complexes: Add 30-50 µL of Protein A/G bead slurry to each sample. Incubate with rotation for an additional 1-2 hours at 4°C.

-

Washing: Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C). Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all supernatant.

-

Elution: Resuspend the beads in 20-40 µL of 2x SDS-PAGE sample buffer. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them for gel electrophoresis.

-

Analysis: Centrifuge the samples and load the supernatant onto an SDS-PAGE gel for western blot analysis to detect the bait and prey proteins.

dot

In Vitro Kinase Assay for this compound Phosphorylation

This protocol outlines the steps to measure the phosphorylation of a substrate (recombinant this compound) by a purified kinase (e.g., FAK or Src) in a cell-free system.

Materials:

-

Purified, active kinase (e.g., recombinant FAK or Src).

-

Purified substrate (e.g., recombinant GST-paxillin).

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µM EDTA).

-

ATP solution (can be "cold" ATP or radiolabeled [γ-³²P]ATP for detection).

-

Stop Solution (e.g., 6x SDS-PAGE sample buffer or EDTA solution).

Procedure:

-

Prepare Master Mix: On ice, prepare a master mix containing the kinase assay buffer, the substrate (this compound), and any other required co-factors.

-

Set up Reactions: Aliquot the master mix into individual reaction tubes. Add the kinase to the appropriate tubes. Include a "no kinase" control.

-

Initiate Reaction: Start the kinase reaction by adding the ATP solution to each tube. The final ATP concentration is typically near the Km of the kinase (e.g., 10-100 µM).

-

Incubation: Incubate the reactions at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a set period (e.g., 15-60 minutes). Ensure the reaction time is within the linear range of the assay.

-

Terminate Reaction: Stop the reaction by adding Stop Solution (e.g., 6x SDS-PAGE sample buffer). Heat the samples at 95°C for 5 minutes.

-

Detection of Phosphorylation:

-

Western Blot: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody against the this compound site of interest (e.g., anti-pY118-paxillin).

-

Autoradiography: If using [γ-³²P]ATP, separate proteins by SDS-PAGE, dry the gel, and expose it to X-ray film or a phosphor screen to visualize the radiolabeled (phosphorylated) substrate.

-

dot

Transwell Cell Migration Assay

This assay measures the chemotactic migration of cells through a porous membrane.

Materials:

-

Transwell inserts (typically 8.0 µm pore size for most cancer cells).

-

24-well companion plates.

-

Cell culture medium with and without a chemoattractant (e.g., 10% FBS).

-

Serum-free medium for cell starvation.

-

PBS, Trypsin-EDTA.

-

Cotton swabs.

-

Fixation solution (e.g., 4% paraformaldehyde or 70% ethanol).

-

Staining solution (e.g., 0.5% Crystal Violet in 2% ethanol).

Procedure:

-

Cell Preparation: Culture cells to ~80% confluency. The day before the assay, replace the growth medium with serum-free medium and incubate for 12-24 hours to starve the cells.

-

Assay Setup: Add 600-750 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate. Place the Transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.

-

Cell Seeding: Harvest the starved cells using trypsin, wash, and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10⁵ cells/100 µL).

-

Migration: Gently add 100-200 µL of the cell suspension to the upper chamber of each Transwell insert.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a duration appropriate for the cell line (e.g., 12-48 hours).

-

Removal of Non-migrated Cells: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.

-

Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in fixation solution for 10-15 minutes. Stain the cells by placing the insert in staining solution for 20-30 minutes.

-

Quantification: Gently wash the inserts with water to remove excess stain and allow them to air dry. Using a microscope, count the number of stained cells in several random fields of view for each insert. Alternatively, the stain can be eluted (e.g., with 10% acetic acid) and the absorbance measured with a plate reader.

Conclusion

This compound stands as a master regulator at the crossroads of signaling pathways that control cell migration. Its function as a scaffold, governed by a complex interplay of phosphorylation events and protein-protein interactions, allows cells to sense their environment and orchestrate the cytoskeletal rearrangements necessary for movement. The FAK-Src axis, the regulation of Rho GTPases, and the recruitment of downstream effectors represent core modules in the this compound signaling network. A thorough understanding of these pathways, facilitated by the quantitative data and detailed protocols presented here, is essential for researchers in cell biology and for the development of novel therapeutic strategies targeting pathological cell migration in diseases such as cancer.

References

- 1. This compound family of focal adhesion adaptor proteins and regulation of cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a crossroad in pathological cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serine phosphorylation regulates this compound turnover during cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GIT1 this compound-binding Domain Is a Four-helix Bundle, and It Binds to Both this compound LD2 and LD4 Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound LD4 Motif Binds PAK and PIX through a Novel 95-kD Ankyrin Repeat, ARF–GAP Protein: A Role in Cytoskeletal Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural and functional insights into the interaction between the Cas family scaffolding protein p130Cas and the focal adhesion-associated protein this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound phosphorylation at serine 273 and its effects on Rac, Rho and adhesion dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural Basis for this compound Binding and Focal Adhesion Targeting of β-Parvin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neural-specific deletion of the focal adhesion adaptor protein this compound slows migration speed and delays cortical layer formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Altering FAK-Paxillin Interactions Reduces Adhesion, Migration and Invasion Processes | PLOS One [journals.plos.org]

- 13. Multiple this compound binding sites regulate FAK function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Altering FAK-Paxillin Interactions Reduces Adhesion, Migration and Invasion Processes - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of Paxillin in Cytoskeletal Organization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paxillin is a 68-kDa focal adhesion-associated protein that functions as a critical scaffold and adaptor in the intricate signaling networks governing cytoskeletal organization. Localized at the interface between the extracellular matrix (ECM) and the actin cytoskeleton, this compound is a key player in cell adhesion, migration, and mechanotransduction. Its modular structure, comprising multiple protein-protein interaction domains, allows it to serve as a hub for a diverse array of signaling and structural proteins. This technical guide provides an in-depth exploration of this compound's core functions, its regulation, and the experimental methodologies used to investigate its role in cytoskeletal dynamics.

Core Function: A Scaffold at the Crossroads of Cytoskeletal Dynamics

This compound's primary function is to act as a molecular scaffold at focal adhesions, which are dynamic structures that mediate the connection between the cell and the ECM. It is recruited to these sites upon integrin engagement with ECM components. Once localized, this compound orchestrates the assembly of a multi-protein complex that links integrins to the actin cytoskeleton and transduces signals that regulate cellular behavior.

Key Domains and Binding Partners

This compound's scaffolding function is mediated by its distinct protein-protein interaction domains:

-

Leucine-rich LD Motifs: The N-terminus of this compound contains five conserved leucine-aspartate (LD) motifs. These motifs are crucial for binding to several key focal adhesion proteins, including:

-

Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase that plays a central role in integrin signaling. FAK binds to the LD2 and LD4 motifs of this compound.

-

Vinculin: A cytoskeletal protein that links integrins to the actin cytoskeleton. Vinculin binds to the LD1, LD2, and LD4 motifs.

-

GIT1 (G protein-coupled receptor kinase-interacting protein 1): A scaffold protein that links this compound to a signaling complex containing PIX (a Rac/Cdc42 guanine (B1146940) nucleotide exchange factor) and PAK (p21-activated kinase).

-

-

LIM Domains: The C-terminus of this compound contains four double zinc-finger LIM domains. These domains are primarily responsible for targeting this compound to focal adhesions.

Regulation of Cytoskeletal Organization

This compound's influence on cytoskeletal organization is primarily achieved through its regulation of the Rho family of small GTPases, including RhoA, Rac1, and Cdc42. These proteins are master regulators of the actin cytoskeleton, controlling processes such as stress fiber formation, lamellipodia extension, and filopodia formation. This compound modulates Rho GTPase activity by recruiting their regulators, such as GEFs and GAPs, to focal adhesions.

-

Regulation of Rac1 and RhoA: this compound's interaction with the GIT1-PIX-PAK complex is a key mechanism for local Rac1 activation at the leading edge of migrating cells, promoting lamellipodia formation and cell protrusion.[1] Conversely, tyrosine phosphorylation of this compound can lead to the recruitment of p120RasGAP, which in turn can lead to the localized suppression of RhoA activity.[2] This intricate balance between Rac1 and RhoA activation is crucial for directional cell migration.

Quantitative Data on this compound Function

The following tables summarize key quantitative data related to this compound's interactions and its impact on cell migration.

| Interacting Partner | This compound Domain | Binding Affinity (Kd) | Reference(s) |

| FAK (FAT domain) | LD1 | 17 ± 2 µM | [3] |

| LD2 | 7 ± 2 µM | [3] | |

| LD4 | 13 ± 2 µM | [3] | |

| β-Parvin (Vinculin-related) | LD1 | 27 µM | [4] |

| LD2 | 42 µM | [4] | |

| LD4 | 73 µM | [4] | |

| Crk (SH2 domain) | Phospho-Tyrosine | Subnanomolar | [5] |

| Experimental Condition | Cell Type | Effect on Migration | Quantitative Change | Reference(s) |

| This compound Deficiency | Neurons | Decreased migration speed | 32% slower migration rate (29.1 ± 1.7 µm/h vs. 43.1 ± 4.3 µm/h) | [6] |

| This compound Knockdown | Colorectal Cancer Cells | Decreased migration | ~30% decrease in migrated cells | [7] |

| Expression of S188/190A mutant | Epithelial Cells | Increased migration on collagen | 27.98 ± 1.21 µm/h vs. 20.95 ± 1.09 µm/h (wild type) | [8] |

| Inhibition of FAK-Paxillin interaction | Melanoma Cells | Decreased migration speed | >50% reduction | [2] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involving this compound and a typical experimental workflow for studying its interactions.

Experimental Protocols

Detailed methodologies for key experiments used to study this compound function are provided below.

Co-Immunoprecipitation of this compound and its Binding Partners

This protocol is designed to isolate this compound and its interacting proteins from cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer: 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris-HCl pH 8.0) supplemented with protease and phosphatase inhibitors.

-

Anti-paxillin antibody (for immunoprecipitation).

-

Protein A/G magnetic beads or agarose (B213101) beads.

-

Wash buffer (e.g., cell lysis buffer or PBS with 0.1% Tween-20).

-

Elution buffer (e.g., 2x Laemmli sample buffer).

-

Antibodies against potential binding partners (for Western blotting).

Procedure:

-

Culture cells to 80-90% confluency.

-

Lyse cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the anti-paxillin antibody overnight at 4°C with gentle rotation.

-

Add protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.

-

Wash the beads three to five times with ice-cold wash buffer.

-

Elute the protein complexes by boiling the beads in elution buffer for 5-10 minutes.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting proteins (e.g., FAK, vinculin).[9][10][11][12][13]

Western Blotting for Phosphorylated this compound

This protocol is for detecting the phosphorylation status of this compound.

Materials:

-

Cell lysis buffer with phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membrane.

-

Transfer buffer and apparatus.

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).

-

Primary antibody specific for phosphorylated this compound (e.g., anti-phospho-paxillin Y118).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Prepare cell lysates as described in the co-immunoprecipitation protocol, ensuring the inclusion of phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-paxillin antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.[14][15][16]

Immunofluorescence Staining of this compound in Focal Adhesions

This protocol allows for the visualization of this compound localization within the cell.

Materials:

-

Cells cultured on glass coverslips.

-

Phosphate-buffered saline (PBS).

-

Fixative (e.g., 4% paraformaldehyde in PBS).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking solution (e.g., 1% BSA in PBST).

-

Primary anti-paxillin antibody.

-

Fluorophore-conjugated secondary antibody.

-

DAPI or Hoechst for nuclear counterstaining.

-

Antifade mounting medium.

Procedure:

-

Wash cells grown on coverslips twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with blocking solution for 1 hour at room temperature.

-

Incubate the cells with the primary anti-paxillin antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBST.

-

Incubate the cells with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBST.

-

Counterstain the nuclei with DAPI or Hoechst for 5 minutes.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the staining using a fluorescence or confocal microscope.[17][18][19][20][21]

In Vitro Kinase Assay for this compound Phosphorylation

This protocol is for assessing the direct phosphorylation of this compound by a kinase such as FAK or Src.

Materials:

-

Purified recombinant this compound protein.

-

Purified active kinase (e.g., FAK or Src).

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

ATP solution.

-

[γ-³²P]ATP (for radioactive detection) or phospho-specific antibodies (for non-radioactive detection).

-

SDS-PAGE gels and autoradiography film or Western blotting reagents.

Procedure:

-

Set up the kinase reaction in a microcentrifuge tube by combining the kinase buffer, purified recombinant this compound, and the active kinase.

-

Initiate the reaction by adding ATP (and a small amount of [γ-³²P]ATP if using radioactive detection).

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding 2x Laemmli sample buffer and boiling for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

For radioactive detection: Dry the gel and expose it to autoradiography film to visualize the phosphorylated this compound.

-

For non-radioactive detection: Transfer the proteins to a membrane and perform a Western blot using a phospho-specific this compound antibody.[22][23][24]

Conclusion

This compound stands as a central regulator of cytoskeletal organization, integrating signals from the extracellular environment to modulate cell adhesion, migration, and morphology. Its function as a dynamic scaffold, coupled with the tight regulation of its phosphorylation status, allows for precise spatial and temporal control over the actin cytoskeleton. The experimental approaches detailed in this guide provide a framework for further dissecting the intricate roles of this compound in both normal physiological processes and in pathological conditions such as cancer metastasis, making it a compelling target for future therapeutic interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural features of the focal adhesion kinase–this compound complex give insight into the dynamics of focal adhesion assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformational dynamics and multi-modal interaction of this compound with the Focal Adhesion Targeting Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Basis for this compound Binding and Focal Adhesion Targeting of β-Parvin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Neural-specific deletion of the focal adhesion adaptor protein this compound slows migration speed and delays cortical layer formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound knockdown suppresses metastasis and epithelial-mesenchymal transition in colorectal cancer via the ERK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Serine phosphorylation regulates this compound turnover during cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Altering FAK-Paxillin Interactions Reduces Adhesion, Migration and Invasion Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Adhesion-dependent Serine 85 Phosphorylation of this compound Modulates Focal Adhesion Formation and Haptotactic Migration via Association with the C-terminal Tail Domain of Talin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound Enables Attachment-independent Tyrosine Phosphorylation of Focal Adhesion Kinase and Transformation by RAS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Interaction of this compound with Poly(A)-Binding Protein 1 and Its Role in Focal Adhesion Turnover and Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 15. researchgate.net [researchgate.net]

- 16. nacalai.com [nacalai.com]

- 17. clyte.tech [clyte.tech]

- 18. imperial.ac.uk [imperial.ac.uk]

- 19. ptglab.com [ptglab.com]

- 20. ibidi.com [ibidi.com]

- 21. biotium.com [biotium.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. promega.com [promega.com]

The Discovery and Early History of Paxillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paxillin (PXN) is a pivotal multi-domain scaffold protein residing at the dynamic interface between the cell and the extracellular matrix (ECM).[1][2] It plays a crucial role in the transduction of signals from the cellular microenvironment, influencing cell adhesion, migration, and gene expression.[1][2] First identified in the early 1990s, this compound has since emerged as a key player in a multitude of cellular processes and a subject of intense research in fields ranging from developmental biology to cancer therapeutics. This technical guide provides an in-depth exploration of the discovery and foundational history of the this compound protein, detailing the initial characterization, key experimental methodologies, and early understanding of its function in cellular signaling.

The Discovery of this compound

This compound was first described in 1990 as a 68 kDa, tyrosine-phosphorylated cytoskeletal protein by Christopher E. Turner, John R. Glenney, Jr., and Keith Burridge.[3][4] The protein was identified as a component of focal adhesions, which are specialized structures that mediate the connection between the actin cytoskeleton and the ECM.[5] A key initial finding was the demonstration of a specific in vitro interaction between this compound and another focal adhesion protein, vinculin.[5][6]

Prior to this, a 68-kD protein had been noted as a major substrate of the v-Src tyrosine kinase in Rous sarcoma virus-transformed cells, and this was later confirmed to be this compound.[1][5] This early observation hinted at this compound's involvement in signaling pathways related to cell growth and transformation.

The name "this compound" was coined for this newly identified protein. It was purified from chicken gizzard smooth muscle, which provided a rich source for its initial biochemical characterization.[5][6]

Initial Characterization and Quantitative Data

The initial characterization of this compound in the early 1990s laid the groundwork for understanding its biochemical and biophysical properties. The data from these seminal studies are summarized in the table below.

| Property | Reported Value(s) | Organism/Source | Reference |

| Molecular Weight | 65-70 kD (diffuse band on SDS-PAGE); 68 kD | Chicken Gizzard Smooth Muscle | [5][6] |

| Isoelectric Point (pI) | Multiple isoforms with pIs ranging from 6.31 to 6.85 | Chicken Gizzard Smooth Muscle | [5][6] |

Key Early Experimental Findings and Methodologies

The discovery and initial understanding of this compound were underpinned by a series of key experiments. The detailed protocols for these pioneering studies are outlined below, based on the methodologies described in the foundational papers and common laboratory practices of the era.

Protein Purification from Chicken Gizzard Smooth Muscle

The initial purification of this compound was crucial for its characterization. The following is a representative protocol based on the methods used for purifying cytoskeletal proteins from chicken gizzard in the late 1980s and early 1990s.

Objective: To isolate this compound from chicken gizzard smooth muscle.

Principle: This protocol involves the extraction of proteins from minced chicken gizzard, followed by a series of column chromatography steps to separate this compound from other cellular components based on its biochemical properties.

Materials:

-

Fresh chicken gizzards

-

Extraction Buffer: 50 mM Tris-HCl (pH 7.6), 25 mM KCl, 5 mM EGTA, 1 mM MgCl2, 0.5 mM DTT, 0.1 mM PMSF

-

DEAE-cellulose column

-

Hydroxyapatite (B223615) column

-

Gel filtration column (e.g., Sephacryl S-300)

-

Gradient buffer A: 10 mM Tris-HCl (pH 7.6), 1 mM EGTA, 0.1 mM DTT

-

Gradient buffer B: 10 mM Tris-HCl (pH 7.6), 1 mM EGTA, 0.1 mM DTT, 500 mM KCl

-

SDS-PAGE reagents

Procedure:

-

Tissue Preparation: Mince fresh chicken gizzards and homogenize in ice-cold Extraction Buffer.

-

Clarification: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 30 minutes at 4°C to pellet cellular debris.

-

DEAE-Cellulose Chromatography: Load the supernatant onto a DEAE-cellulose column equilibrated with Gradient Buffer A. Elute bound proteins with a linear gradient of KCl (0-500 mM) using Gradient Buffer B. Collect fractions and analyze by SDS-PAGE to identify those containing a ~68 kD protein.

-

Hydroxyapatite Chromatography: Pool the this compound-containing fractions, dialyze against a low-salt buffer, and load onto a hydroxyapatite column. Elute with a phosphate (B84403) gradient.

-

Gel Filtration Chromatography: Further purify the this compound-containing fractions by gel filtration chromatography to separate proteins based on size.

-

Analysis: Analyze the purified fractions by SDS-PAGE and Coomassie blue staining to assess purity.

In Vitro Vinculin Binding Assay

A key early discovery was the direct interaction between this compound and vinculin. The following protocol describes a method to demonstrate this interaction in vitro.

Objective: To determine if purified this compound directly binds to vinculin.

Principle: This assay involves separating vinculin and its fragments by SDS-PAGE, transferring them to a membrane, and then probing the membrane with radiolabeled this compound to detect binding.

Materials:

-

Purified this compound

-

Purified vinculin

-

Staphylococcus aureus V8 protease

-

SDS-PAGE reagents

-

Nitrocellulose membrane

-

Radiolabeling reagent for this compound (e.g., 125I)

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Wash buffer (TBST)

Procedure:

-

Vinculin Digestion: Incubate purified vinculin with Staphylococcus aureus V8 protease to generate fragments.

-

SDS-PAGE and Transfer: Separate the intact vinculin and its fragments by SDS-PAGE. Transfer the proteins to a nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific binding.

-

Probing with Labeled this compound: Incubate the membrane with radiolabeled this compound in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane extensively with wash buffer to remove unbound this compound.

-

Autoradiography: Expose the membrane to X-ray film to visualize the bands to which radiolabeled this compound has bound.

Immunoprecipitation and Western Blotting for Phosphotyrosine

The discovery that this compound is tyrosine-phosphorylated upon cell adhesion to the ECM was a landmark finding. The following is a representative protocol for immunoprecipitating phosphotyrosine-containing proteins and detecting them by Western blot.

Objective: To demonstrate the tyrosine phosphorylation of this compound in response to cell adhesion.

Principle: Cells are lysed under conditions that preserve phosphorylation. Proteins containing phosphotyrosine are then immunoprecipitated using an anti-phosphotyrosine antibody. The immunoprecipitated proteins are then separated by SDS-PAGE and probed with an anti-paxillin antibody via Western blot.

Materials:

-

Cell culture (e.g., fibroblasts)

-

Fibronectin-coated and uncoated culture dishes

-

Lysis buffer containing phosphatase inhibitors (e.g., sodium orthovanadate)

-

Anti-phosphotyrosine antibody

-

Protein A/G-agarose beads

-

Anti-paxillin antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE reagents

-

PVDF membrane

Procedure:

-

Cell Culture and Stimulation: Plate cells on fibronectin-coated and uncoated dishes and culture for a specified time.

-

Cell Lysis: Lyse the cells in ice-cold lysis buffer containing phosphatase inhibitors.

-

Immunoprecipitation:

-

Pre-clear the cell lysates with protein A/G-agarose beads.

-

Incubate the pre-cleared lysates with an anti-phosphotyrosine antibody overnight at 4°C.

-

Add protein A/G-agarose beads to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and SDS-PAGE: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the eluted proteins by SDS-PAGE.

-

Western Blotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer.

-

Incubate the membrane with a primary antibody against this compound.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Early Signaling Pathways and Functional Insights

The initial studies on this compound provided the first glimpses into its role as a signaling scaffold. The tyrosine phosphorylation of this compound upon integrin-mediated cell adhesion suggested its involvement in "outside-in" signaling, where signals from the ECM are transmitted into the cell to regulate cellular behavior.

The key components of the early understood this compound signaling pathway were:

-

Integrins: Transmembrane receptors that bind to ECM components and initiate intracellular signaling.

-

Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase that is recruited to focal adhesions and activated upon integrin clustering. FAK was found to phosphorylate this compound.

-

Src: A proto-oncogenic non-receptor tyrosine kinase that also localizes to focal adhesions and contributes to this compound phosphorylation.

-

Vinculin: A cytoskeletal protein that binds to this compound and links it to the actin cytoskeleton.

The prevailing model at the time was that upon cell adhesion, integrin clustering leads to the recruitment and activation of FAK and Src, which in turn phosphorylate this compound. This phosphorylation was thought to create docking sites for other signaling molecules, thereby assembling a signaling complex at focal adhesions. The interaction with vinculin provided a direct link to the actin cytoskeleton, suggesting a role for this compound in regulating cell adhesion and migration.

Visualizations

The following diagrams illustrate the key concepts from the early research on this compound.

Conclusion

The discovery of this compound in 1990 marked a significant step forward in our understanding of the molecular machinery that governs cell adhesion and signaling. The early research not only identified a new and important protein but also provided foundational insights into the dynamic nature of focal adhesions as critical signaling hubs. The initial characterization of its biochemical properties, its interaction with vinculin, and its tyrosine phosphorylation in response to extracellular cues established this compound as a key adaptor protein. This early work paved the way for decades of subsequent research that has further elucidated the complex roles of this compound in health and disease, making it a continued area of interest for both basic research and therapeutic development.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Purification and characterization of a protein from chicken gizzard, which inhibits actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Detecting tyrosine-phosphorylated proteins by Western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. scielo.br [scielo.br]

- 6. Tyrosine phosphorylation of p62(Dok) induced by cell adhesion and insulin: possible role in cell migration - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Paxillin in Cancer Metastasis: A Technical Guide

Introduction

Paxillin (PXN) is a 68-kDa multi-domain scaffold protein that is a key component of focal adhesions (FAs), the intricate structures that connect the cell's cytoskeleton to the extracellular matrix (ECM).[1][2] While devoid of enzymatic activity itself, this compound serves as a critical signaling hub, recruiting a multitude of structural and signaling proteins to FAs.[1][2] This strategic position allows it to play a pivotal role in transducing signals from the ECM and growth factor receptors to regulate fundamental cellular processes such as adhesion, migration, proliferation, and survival.[1][3] An increasing body of evidence highlights the aberrant expression and phosphorylation of this compound in numerous human cancers, where it is strongly correlated with tumor progression, increased invasiveness, and the formation of distant metastases.[1][4][5] This guide provides an in-depth technical overview of the multifaceted role of this compound in cancer metastasis, focusing on its involvement in core signaling pathways, with detailed data summaries and experimental methodologies for the research community.

The Molecular Scaffolding Function of this compound

This compound's function as an adaptor protein is dictated by its modular structure, which consists of several protein-protein interaction domains. The N-terminal region contains five leucine-rich LD motifs, which are crucial for binding to other focal adhesion proteins like Focal Adhesion Kinase (FAK), vinculin, and the p21-activated kinase (PAK) interacting exchange factor (PIX).[6] The C-terminal region contains four LIM domains, which are zinc-finger motifs that mediate the localization of this compound to focal adhesions.[2] Between these regions lie key phosphorylation sites, primarily tyrosine (Tyr) and serine (Ser) residues. The phosphorylation state of these residues, dynamically regulated by kinases such as FAK and Src, is a critical determinant of which downstream signaling molecules are recruited, thereby dictating the cellular response.[1][2][3]

This compound's Role in Core Metastatic Processes

Metastasis is a multi-step process involving local invasion, intravasation, survival in circulation, extravasation, and colonization at a distant site. This compound is implicated in several of these critical stages.

Cell Adhesion, Migration, and Invasion

The dynamic assembly and disassembly of focal adhesions are essential for cell migration. This compound is central to this process.[1]

-

Adhesion Dynamics: Phosphorylation of this compound by FAK and Src strengthens focal adhesions, enhancing the connection between the cancer cell and the ECM, which provides the necessary traction for movement.[3] Conversely, the disassembly of adhesions at the cell rear, also regulated by this compound, is required for net forward movement.[7]

-

Cytoskeletal Reorganization: this compound influences the activity of Rho family GTPases (RhoA, Rac1, and Cdc42), master regulators of the actin cytoskeleton.[1][3] This regulation is crucial for the formation of migratory structures like lamellipodia and filopodia.[3]

-

Invasion and Invadopodia: Cancer cells invade surrounding tissues by degrading the ECM. They accomplish this using specialized, actin-rich protrusions called invadopodia. This compound is a key component of the ring of adhesion and scaffolding proteins that surrounds the actin core of invadopodia.[5] The tyrosine phosphorylation of this compound is necessary for regulating invadopodia dynamics and maturation, thereby promoting matrix degradation.[5][8][9]

Epithelial-Mesenchymal Transition (EMT)

EMT is a developmental program often hijacked by cancer cells to acquire migratory and invasive capabilities. During EMT, epithelial cells lose their cell-cell junctions and apical-basal polarity, transitioning to a more motile mesenchymal phenotype. This compound plays a significant role in this process. Downregulation of this compound has been shown to inhibit the EMT process in colorectal cancer and melanoma cells, partly by reducing the activation of the ERK signaling pathway.[1][4][10] Furthermore, this compound can interact with cadherins, key components of cell-cell junctions, and its knockdown can impair N-cadherin-mediated adhesion, affecting the metastatic potential of cells.[1][4]

Key Signaling Pathways Regulated by this compound

This compound acts as a nexus for several major signaling pathways that drive cancer metastasis.

The FAK/Src Pathway

The interaction between Focal Adhesion Kinase (FAK) and the proto-oncogene Src is a cornerstone of integrin-mediated signaling. Upon integrin engagement with the ECM, FAK is autophosphorylated, creating a docking site for Src. The resulting FAK/Src complex phosphorylates numerous substrates, with this compound being a primary target.[3][11]

-

Phosphorylation Cascade: FAK phosphorylates this compound on tyrosines 31 and 118, which creates binding sites for other adaptor proteins like Crk.[3][8][12] The Crk-paxillin complex can then recruit other molecules to activate downstream pathways, including the MAPK/ERK cascade.

-

Metastatic Signaling: The FAK/Src-mediated phosphorylation of this compound is consistently linked to enhanced migration, invasion, and metastasis in various cancers.[4] Inhibiting the FAK-paxillin interaction is considered an effective strategy to reduce cancer cell invasion and metastasis.[4][13][14]

PI3K/Akt and MAPK/ERK Pathways

This compound also modulates pro-survival and pro-proliferative pathways, including the PI3K/Akt and MAPK/ERK cascades.

-

PI3K/Akt Pathway: At adhesion sites, phosphorylated this compound can directly or indirectly activate PI3K, leading to the subsequent activation of Akt.[3] This pathway is crucial for promoting cell survival and proliferation, and its dysregulation by this compound is linked to enhanced tumor cell invasiveness.[3]

-

MAPK/ERK Pathway: this compound, in its phosphorylated state, can recruit the Grb2-SOS complex, which activates Ras and initiates the MAPK signaling cascade.[3] This pathway translates signals from growth factors into responses like cell migration and proliferation.[3] Downregulating this compound has been shown to decrease ERK activation and suppress the EMT process in colorectal cancer.[10][15]

Rho Family GTPases